

Application Note: Quantification of N-Decanoylglycine in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	N-Decanoylglycine	
Cat. No.:	B3103008	Get Quote

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Abstract

This application note presents a robust and sensitive method for the quantitative analysis of **N-Decanoylglycine** in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). **N-Decanoylglycine** is an acylglycine, a class of metabolites that are biomarkers for certain inborn errors of metabolism, particularly fatty acid oxidation disorders. The described method employs a straightforward protein precipitation step for sample preparation, followed by rapid and selective chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high sensitivity and specificity. This method is suitable for clinical research and drug development applications where the accurate quantification of **N-Decanoylglycine** is required.

Introduction

N-acylglycines are metabolic byproducts formed through the conjugation of acyl-CoA esters with glycine.[1] In healthy individuals, these compounds are present at low concentrations; however, their levels can be significantly elevated in individuals with inherited metabolic disorders.[1] N-Decanoylglycine, a C10 acylglycine, is a key biomarker for diagnosing and monitoring such conditions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for the quantification of N-acylglycines due to its high sensitivity, specificity, and throughput.[1] The use of a stable isotope-labeled internal



standard is crucial for correcting matrix effects and variations during sample processing and instrumental analysis, thereby ensuring accurate and precise quantification.[2]

Experimental Protocols Sample Preparation

A simple and efficient protein precipitation protocol is used for the extraction of **N-Decanoylglycine** from human plasma.

Materials:

- Human plasma samples
- Ice-cold acetonitrile
- n-Octanoylglycine-2,2-d2 (Internal Standard)
- · Microcentrifuge tubes
- · Vortex mixer
- Refrigerated centrifuge

Procedure:

- Thaw plasma samples on ice.
- Vortex the plasma sample for 10 seconds.
- In a clean microcentrifuge tube, add 50 μL of plasma.
- Add 200 μL of ice-cold acetonitrile containing the internal standard (n-Octanoylglycine-2,2d2).[2]
- Vortex vigorously for 30 seconds to precipitate proteins.[2]
- Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]



• Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography:

- System: Waters ACQUITY UPLC or equivalent[2]
- Column: Waters ACQUITY UPLC BEH C18, 1.7 μm, 2.1 x 100 mm[2]
- Mobile Phase A: 0.1% Formic acid in water[2]
- Mobile Phase B: 0.1% Formic acid in acetonitrile[2]
- Flow Rate: 0.4 mL/min[2]
- Column Temperature: 40°C[2]
- Injection Volume: 5 μL[2]

Gradient Program:

Time (min)	% Mobile Phase B
0.0	20
2.0	80
2.5	95
3.0	95
3.1	20
4.0	20

Mass Spectrometry:



- System: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)

MRM Transitions and MS Parameters:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Declustering Potential (DP) (V)	Collision Energy (CE) (eV)
N- Decanoylglycine	230.2	76.1	40	25
n- Octanoylglycine- 2,2-d2 (IS)	204.2	76.1	35	20

Note: Declustering potential and collision energy values are starting points and should be optimized for the specific instrument used.

Data Presentation

The quantitative performance of the method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.

Table 1: Calibration Curve and Linearity

Analyte	Calibration Range (µM)	Correlation Coefficient (r²)	Weighting
N-Decanoylglycine	0.1 - 100	> 0.99	1/x

Table 2: Precision and Accuracy



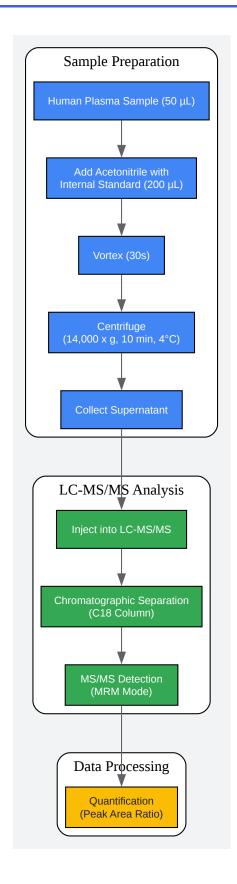
QC Level	Concentration (μM)	Intra-day Precision (%CV) (n=6)	Inter-day Precision (%CV) (n=18)	Accuracy (% Bias)
LLOQ	0.1	≤ 15	≤ 15	± 20
Low	0.3	≤ 10	≤ 10	± 15
Mid	10	≤ 10	≤ 10	± 15
High	80	≤ 10	≤ 10	± 15

Table 3: Recovery and Matrix Effect

Analyte	Recovery (%)	Matrix Effect (%)
N-Decanoylglycine	85 - 115	90 - 110

Mandatory Visualization

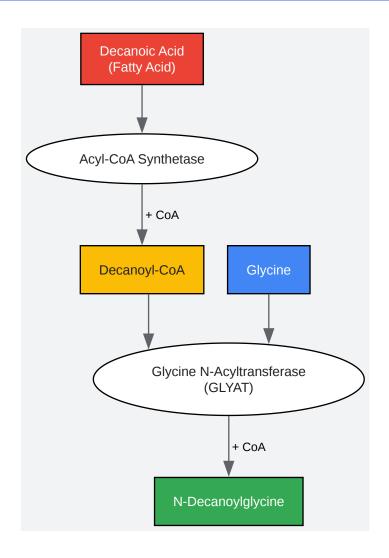




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Caption: Experimental workflow for **N-Decanoylglycine** quantification.





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Caption: Biosynthesis pathway of N-Decanoylglycine.

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References

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